N,N'-bis(4-phenoxyphenyl)hexanediamide
Description
N,N'-Bis(4-phenoxyphenyl)hexanediamide is a symmetrical alkanediamide derivative featuring a hexanediamide backbone linked to two 4-phenoxyphenyl groups. These compounds are typically synthesized via condensation reactions between diamines or diacid chlorides and substituted aromatic amines, with applications in materials science and antimicrobial research .
Properties
Molecular Formula |
C30H28N2O4 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N,N'-bis(4-phenoxyphenyl)hexanediamide |
InChI |
InChI=1S/C30H28N2O4/c33-29(31-23-15-19-27(20-16-23)35-25-9-3-1-4-10-25)13-7-8-14-30(34)32-24-17-21-28(22-18-24)36-26-11-5-2-6-12-26/h1-6,9-12,15-22H,7-8,13-14H2,(H,31,33)(H,32,34) |
InChI Key |
KQBCFNWBINDKIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of N,N'-bis(4-phenoxyphenyl)hexanediamide with key analogs, focusing on structural features, physicochemical properties, and functional characteristics.
Substituent Effects on Molecular Properties
*Hypothetical structure based on analogs.
†Predicted using analog data.
‡Calculated from molecular formula.
Key Research Findings and Implications
Substituent-Driven Solubility: Ethoxy and hydroxyethyl groups enhance aqueous solubility compared to phenoxy or tert-butyl groups, critical for drug delivery systems .
Steric Effects on Synthesis: Bulky substituents (e.g., 2,6-diisopropylphenoxy in diafenthiuron) lower synthetic yields but improve thermal stability in polymers .
Biological Activity Correlation: Chlorophenyl and aminophenyl derivatives exhibit higher antimicrobial activity than ethoxyphenyl analogs, suggesting electronegative substituents enhance target binding .
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